1-(4-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine
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Overview
Description
1-(4-CHLOROPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE: is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 4-chlorophenyl and 2-methoxyphenyl groups can be done via electrophilic aromatic substitution reactions.
Amine formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, amines.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for potential therapeutic effects in treating certain diseases.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Utilized in the creation of novel materials with specific properties.
Chemical Engineering: Employed in the design of new chemical processes and products.
Mechanism of Action
The mechanism by which 1-(4-CHLOROPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BROMOPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE
- 1-(4-FLUOROPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE
Uniqueness
- Chlorine Substitution : The presence of a chlorine atom in the phenyl ring can significantly alter the compound’s reactivity and interaction with biological targets.
- Methoxy Group : The methoxy group provides additional sites for chemical modification, enhancing its versatility in synthesis and applications.
Properties
Molecular Formula |
C25H34ClNO2 |
---|---|
Molecular Weight |
416.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]ethanamine |
InChI |
InChI=1S/C25H34ClNO2/c1-18(2)24-17-25(14-16-29-24,22-7-5-6-8-23(22)28-4)13-15-27-19(3)20-9-11-21(26)12-10-20/h5-12,18-19,24,27H,13-17H2,1-4H3 |
InChI Key |
DZYXLXFXKIWHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CCO1)(CCNC(C)C2=CC=C(C=C2)Cl)C3=CC=CC=C3OC |
Origin of Product |
United States |
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